molecular formula C8H7NS B8395540 7-Methylthieno[3,2-c]pyridine

7-Methylthieno[3,2-c]pyridine

Cat. No. B8395540
M. Wt: 149.21 g/mol
InChI Key: VZDPKAJXICFCID-UHFFFAOYSA-N
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Patent
US09370515B2

Procedure details

To a solution of 4,5,6,7-tetrahydro-7-methylene-5-tosylthieno[3,2-c]pyridine (150 mg, 0.491 mmol, 1.0 equiv) in HOt-Bu (5 mL) was added KOt-Bu (110 mg, 0.982 mmol, 2.0 equiv) and heated to reflux for 3 h. Purification by column chromatography using ethyl acetate elution gave 62 mg of the yellow solid, 85%.
Name
4,5,6,7-tetrahydro-7-methylene-5-tosylthieno[3,2-c]pyridine
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[CH2:7][N:6](S(C2C=CC(C)=CC=2)(=O)=O)[CH2:5][C:4]2[CH:18]=[CH:19][S:20][C:3]1=2.CC([O-])(C)C.[K+]>OC(C)(C)C>[CH3:1][C:2]1[C:3]2[S:20][CH:19]=[CH:18][C:4]=2[CH:5]=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
4,5,6,7-tetrahydro-7-methylene-5-tosylthieno[3,2-c]pyridine
Quantity
150 mg
Type
reactant
Smiles
C=C1C2=C(CN(C1)S(=O)(=O)C1=CC=C(C)C=C1)C=CS2
Name
Quantity
110 mg
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography
WASH
Type
WASH
Details
ethyl acetate elution

Outcomes

Product
Name
Type
product
Smiles
CC=1C2=C(C=NC1)C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 62 mg
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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